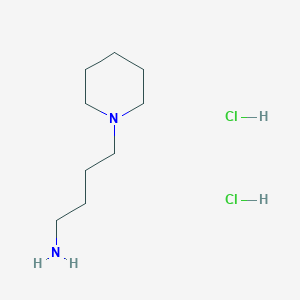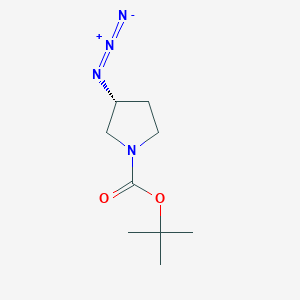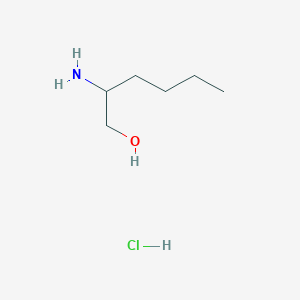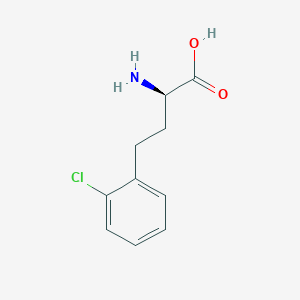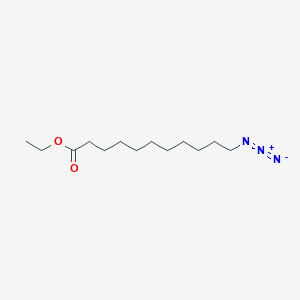
Ethyl 11-azidoundecanoate
Descripción general
Descripción
Ethyl 11-azidoundecanoate is a useful research compound. Its molecular formula is C13H25N3O2 and its molecular weight is 255.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Industrial Applications : Ethyl 11-azidoundecanoate and similar compounds are used in chemical synthesis. For instance, 11-fluoroundecanoic acid, synthesized using potassium fluoride and 11-bromo undecanoic acid, finds applications in cosmetics and as anti-rust additives in water-based cutting fluids (Requirand et al., 1992).
Biological Activity and Pharmaceutical Research : Several derivatives exhibit significant biological activities. For example, Ethyl (E)-3,5-ethano-7,11-dimethyl-2,4-dodecadienoate shows potent juvenile hormone activity, impacting various insects (Henrick et al., 1978). Additionally, compounds like 10-Oxo-11-dodecenoic acid and 11-Oxo-12-tridecenoic acid have demonstrated antitumor and antifungal activities, suggesting their potential in cancer treatment (Kinoshita & Umezawa, 1961).
Materials Science : In materials science, modifications of compounds like this compound are utilized. For instance, amino-esters are used to modify chlorinated natural rubber, creating long-life antifouling paints without toxic moieties (Makani et al., 1984).
Medical Research and Drug Development : The metabolites of compounds related to this compound, like SN-38 from CPT-11, play crucial roles in the antitumor effect of these drugs. These compounds have been studied extensively for their roles in cancer treatment, including advanced non-small-cell lung cancer (Negoro et al., 1991).
Enzyme Interaction Studies : Research on these compounds also extends to understanding their interactions with enzymes. For example, carboxylesterases are critical in activating drugs like CPT-11, and variations in the enzyme's active site can affect drug metabolism and efficacy (Wadkins et al., 2001).
Propiedades
IUPAC Name |
ethyl 11-azidoundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-2-18-13(17)11-9-7-5-3-4-6-8-10-12-15-16-14/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKSQNYXNAKXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine;dihydrochloride](/img/structure/B8178331.png)
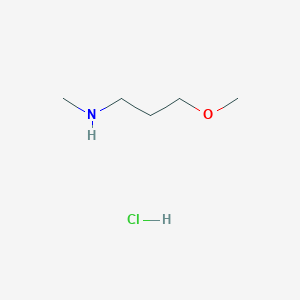


![2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8178355.png)
